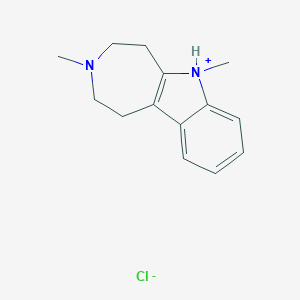

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride

Description

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS: 15923-41-8) is a polycyclic alkaloid derivative with a molecular formula of C₁₂H₁₅ClN₂. It belongs to the azepinoindole class, characterized by a seven-membered azepine ring fused with an indole moiety. Its synthesis typically involves multistep reactions starting from precursors like tryptophan derivatives or tetrahydro-β-carbolines, followed by functional group modifications such as alkylation, cyclization, and salt formation .

Properties

CAS No. |

15918-75-9 |

|---|---|

Molecular Formula |

C14H19ClN2 |

Molecular Weight |

250.77 g/mol |

IUPAC Name |

3,6-dimethyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-6-ium;chloride |

InChI |

InChI=1S/C14H18N2.ClH/c1-15-9-7-12-11-5-3-4-6-13(11)16(2)14(12)8-10-15;/h3-6H,7-10H2,1-2H3;1H |

InChI Key |

QMRQQSGJBIHEEB-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1C2=C(CCN(CC2)C)C3=CC=CC=C31.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Condensation

A typical synthetic route begins with 5-methoxy tryptamine or tryptamine reacting with 2-bromo-2-formylpropane in acetic acid under nitrogen atmosphere. The reaction is conducted at approximately 60 °C for 2 to 15 hours, depending on the specific derivative targeted.

| Step | Reactants | Solvent | Conditions | Time | Notes |

|---|---|---|---|---|---|

| 1 | 5-Methoxy tryptamine + 2-bromo-2-formylpropane | Acetic acid | 60 °C, N2 atmosphere | 2 hours | Formation of imine intermediate |

| 2 | Tryptamine + 2-bromo-2-formylpropane | Acetic acid | 60 °C, N2 atmosphere | 15 hours | Longer reaction for hydroxyl derivative |

After completion, acetic acid is removed by distillation under reduced pressure. The residue is extracted with methylene chloride and washed with 10% aqueous sodium carbonate to remove excess reagents and by-products. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.

Cyclization and Formation of Azepinoindole Core

The crude intermediate undergoes cyclization, often facilitated by refluxing in suitable solvents such as toluene or dioxane under nitrogen atmosphere. The reaction times range from 10 to 48 hours, depending on the specific step and substrate.

| Step | Reaction Medium | Temperature | Duration | Additional Reagents | Purpose |

|---|---|---|---|---|---|

| 3 | Toluene | Reflux | ~20 hours | None | Cyclization to form bicyclic core |

| 4 | Dioxane | Reflux | 10 hours | Cationic resin Amberlist 77 | Purification and removal of impurities |

The reaction mixture is concentrated partially before adding ion-exchange resins such as Amberlist 77 to remove ionic impurities. Filtration and concentration yield a slowly crystallizing product.

Reduction and Saturation of the Azepine Ring

Reduction steps are critical to convert the unsaturated azepinoindole intermediate into the hexahydro (fully saturated) form. This is typically achieved via catalytic hydrogenation or chemical reduction methods, carefully monitored to ensure high yield and purity.

Purification and Salt Formation

Final purification involves chromatography on silica gel using chloroform/methanol mixtures (e.g., 95:5) as eluents. The purified compound is then recrystallized from methanol to obtain the pure free base.

The hydrochloride salt is formed by treatment with hydrochloric acid, which stabilizes the compound and improves its pharmaceutical properties.

Summary Table of Preparation Steps

| Preparation Stage | Description | Conditions/Notes |

|---|---|---|

| Starting Material Preparation | Reaction of tryptamine derivatives with 2-bromo-2-formylpropane | Acetic acid, 60 °C, nitrogen atmosphere, 2–15 h |

| Extraction and Workup | Removal of acetic acid, washing with sodium carbonate | Methylene chloride extraction, drying over MgSO4 |

| Cyclization | Reflux in toluene or dioxane | 10–48 h, nitrogen atmosphere, ion-exchange resin treatment |

| Reduction | Catalytic or chemical reduction to saturate azepine ring | Careful monitoring for yield and purity |

| Purification | Silica gel chromatography, recrystallization | Chloroform/methanol eluents, methanol recrystallization |

| Salt Formation | Conversion to hydrochloride salt | Treatment with hydrochloric acid |

Research Findings and Analysis

- The reaction conditions, especially temperature and atmosphere (nitrogen), are critical for controlling side reactions and ensuring the formation of the desired bicyclic structure.

- The use of ion-exchange resins such as Amberlist 77 enhances purity by removing ionic impurities.

- The hydrochloride salt form enhances stability and solubility, facilitating pharmaceutical formulation.

- Variations in starting material substitution (e.g., methoxy or hydroxy groups on tryptamine) allow for preparation of different derivatives with potentially diverse biological activities.

- The described methods are consistent with those reported in European patent EP0466548A1 and chemical supplier synthesis notes, confirming reproducibility and robustness.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure characterized by a hexahydroazepine ring fused with an indole moiety. Its molecular formula is , with a molecular weight of approximately 252.74 g/mol. This unique structure contributes to its pharmacological properties and reactivity in various chemical reactions typical of indole derivatives .

Biological Activities

Research indicates that 1,2,3,4,5,6-hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride exhibits significant biological activities that can be harnessed for therapeutic purposes:

- Antidepressant Effects : Some studies suggest that this compound may influence neurotransmitter systems related to mood regulation, potentially offering antidepressant effects similar to those of established psychotropic medications.

- Anticancer Properties : Preliminary investigations into the compound's ability to inhibit cancer cell proliferation have shown promise. The mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis.

- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress and neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Medicinal Chemistry

The compound's potential as a lead molecule in drug development is significant. Its structural features can be modified to create derivatives with improved efficacy and reduced side effects. Researchers are exploring its role in:

- Drug Design : Targeting specific receptors in the central nervous system.

- Biomarker Development : Identifying metabolic byproducts related to its pharmacological effects.

Neuropharmacology

Studies focusing on the interaction between this compound and neurotransmitter systems have highlighted its potential role in:

- Modulating Serotonergic Activity : Similar to other indole-based compounds known for their antidepressant effects.

- Neuroinflammation : Investigating how it may mitigate inflammatory responses in neurological disorders.

Cancer Research

The anticancer properties of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride are being explored through:

- Cell Line Studies : Assessing its effectiveness against various cancer cell lines.

- Mechanistic Studies : Understanding how it induces apoptosis or inhibits tumor growth.

Case Studies

Several case studies have documented the applications and effects of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study B | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal damage. |

These findings suggest that further research could solidify the compound's role as a therapeutic agent across multiple domains .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Fluorine or sulfonyl groups enhance metabolic stability and receptor binding selectivity. For instance, 9-[(4-fluorophenyl)sulfonyl] derivatives exhibit potent CNS activity due to enhanced lipophilicity and sulfonamide-mediated hydrogen bonding .

- Methylation : Methyl groups at C3/C6 (as in the target compound) or C3 (DM506) influence protonation states and bioavailability. DM506’s N-methyl group remains fully protonated at physiological pH (pKa ≈ -1.82), enhancing blood-brain barrier permeability .

- Methoxy Substitution : The 8-methoxy analog shows distinct collision cross-section (CCS) values (145.6 Ų for [M+H]+), suggesting conformational differences impacting pharmacokinetics .

Comparative Insights :

- The target compound’s synthesis benefits from established β-carboline cyclization protocols, though diastereomer purification remains a bottleneck .

- Sulfonyl-substituted analogs require multistep deprotection (e.g., Pd/C hydrogenation), increasing complexity and cost .

Pharmacological Profiles

Target Compound :

Analog-Specific Activities :

- DM506: Non-hallucinogenic despite structural similarity to hallucinogenic tryptamines, attributed to N-methylation altering 5-HT2A receptor interactions .

- 9-Sulfonyl Derivatives : Demonstrated anti-inflammatory activity (IC₅₀ ≈ 10 µM in carrageenan-induced edema models) alongside CNS effects .

Critical Analysis of Physicochemical Properties

Collision Cross-Section (CCS) and Conformation

pKa and Bioavailability

Biological Activity

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is a bicyclic compound belonging to the azepinoindole class. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 238.31 g/mol .

Structural Characteristics

The structure of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride includes a hexahydroazepine ring fused with an indole moiety. This unique combination contributes to its pharmacological potential . The compound's SMILES representation is CN1CCC2=C(CC1)N(C3=CC=CC=C23) .

Biological Activities

Research indicates that this compound exhibits significant biological activities in various domains:

- Antioxidant Activity : The compound has been shown to exhibit scavenging effects on free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : It demonstrates the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.

- Cytotoxic Effects : Studies have indicated that it may possess cytotoxic properties against certain cancer cell lines. For instance, its effects were evaluated using the MTT assay to determine cell viability in various cancer models .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Inhibits inflammatory markers in vitro |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of various compounds on EoL-1 cells (a leukemia model), 1,2,3,4,5,6-hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride showed significant inhibition of cell growth at specific concentrations .

- Mechanism of Action : The mechanism through which this compound exerts its effects involves modulation of signaling pathways related to apoptosis and inflammation. Further research is needed to elucidate these pathways fully.

- Comparative Studies : When compared with structurally similar compounds like 1-Methyl-1H-indole and 8-Methoxy-1,2,3,4-tetrahydroazepino(4,5-b)indole, it was found that the unique structural features of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride enhance its biological activity .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics and a moderate elimination half-life. However, comprehensive toxicological assessments are necessary to establish a safety profile for potential clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride, and how are intermediates characterized?

- Methodological Answer : A documented synthesis involves starting with 6-chloro-indoline under optimized reaction conditions (e.g., EXAMPLE 40 in ). Key steps include cyclization and hydrochloride salt formation. Post-synthesis, intermediates are characterized via -NMR (e.g., peaks at δ 6.91, 6.81, 6.77 for aromatic protons) and mass spectrometry (MS (ESI+) m/z 247.2 (M+H)+). Researchers must independently verify product identity due to limited analytical data from suppliers .

Q. How can researchers assess purity and identify impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with reference standards (e.g., EP impurity guidelines in ) is critical. For example, impurities like N-oxides or structural analogs can be resolved using gradient elution protocols. Nuclear magnetic resonance (NMR) analysis of proton environments (e.g., methyl groups at δ 3.21–3.69) further confirms structural integrity .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess hygroscopicity and thermal sensitivity. Handling requires PPE (gloves, goggles) due to potential irritancy from hydrochloric acid residues .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while cheminformatics tools analyze reaction databases to prioritize conditions. For example, ICReDD’s workflow ( ) integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations. This approach narrows optimal parameters (e.g., solvent, catalyst) for cyclization efficiency .

Q. How should researchers resolve contradictions in spectral data between batches or studies?

- Methodological Answer : Contradictions in NMR or MS data may arise from conformational flexibility, solvate formation, or impurities. Strategies include:

- Cross-validation : Compare data with independent synthetic batches or literature (e.g., tetrafluoroindole characterization in ).

- Advanced spectroscopy : Use -NMR or 2D-COSY to resolve overlapping signals.

- Theoretical modeling : Simulate spectra using software like Gaussian or ACD/Labs to match experimental observations .

Q. What reactor design considerations apply to scaling up synthesis of this compound?

- Methodological Answer : Scaling requires addressing heat transfer and mixing efficiency. Continuous-flow reactors (e.g., microreactors) enhance control over exothermic steps (e.g., cyclization). Reaction fundamentals ( ) suggest evaluating residence time distribution (RTD) and mass transfer coefficients. Pilot-scale trials should monitor parameters like pH and temperature to maintain yield (>80%) and purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.